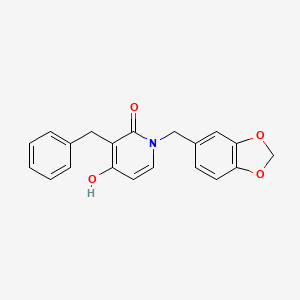

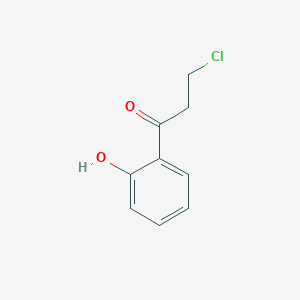

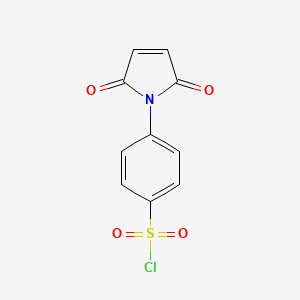

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone

説明

The compound 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core, which is a common structural motif in medicinal chemistry due to its bioactivity. The presence of a 1,3-benzodioxol moiety suggests potential for interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using various methods. For instance, a one-pot synthesis approach has been utilized for the creation of complex heterocycles, as seen in the synthesis of a pyrazolopyrimidinone derivative . Similarly, a multi-component reaction catalyzed by l-proline has been employed to synthesize benzylidenebis(pyridinone) derivatives, which could potentially be adapted for the synthesis of the compound . Additionally, a base-controlled divergent synthesis method has been developed for the creation of benzoxepines and benzofuropyridines, which could offer insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a pyrazolopyrimidinone derivative was determined and optimized using DFT, which provided detailed geometric parameters . Similarly, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction and supported by computational studies . These methods could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of the pyridinone core can be inferred from studies on similar compounds. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents leads to the formation of different heterocyclic systems, indicating the versatility of the pyridinone ring in chemical transformations . The compound's benzodioxol moiety may also participate in reactions, as seen in the synthesis of bis(benzodioxolyl) derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives have been characterized using spectroscopic methods and crystallography. Studies on N-substituted pyridinones have provided insights into their mass spectrometry, infrared, and proton NMR spectroscopic profiles . The importance of hydrogen bonding in determining solubility and other physical properties has also been highlighted . These techniques could be used to analyze the physical and chemical properties of this compound.

科学的研究の応用

Alzheimer's Disease Therapy

Research has indicated that derivatives of 3-hydroxy-4-(1H)-pyridinone, such as those related to 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone, show promise as therapeutic agents in neurodegenerative diseases like Alzheimer's. These compounds have been engineered to sequester, redistribute, and/or remove metal ions, which are factors in the development of such diseases. The multifunctional nature of these compounds, combining metal chelation and antioxidant properties, along with their low toxicity, makes them attractive for Alzheimer's therapy. They are designed to target metal-overloaded amyloid plaques in the brain, which are characteristic of Alzheimer's, and have shown potential in crossing the blood-brain barrier, a crucial factor for effectiveness in treatment (L. Scott et al., 2011).

Anti-Fatigue Effects

Benzamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their anti-fatigue effects. In research involving weight-loaded forced swimming mice, certain derivatives showed significant enhancement of swimming endurance, indicating potential anti-fatigue properties. These findings suggest that such compounds could have applications in improving physical performance or combating fatigue-related conditions (Xianglong Wu et al., 2014).

Catalytic Applications

Compounds structurally similar to this compound have been explored for their catalytic applications, particularly in reactions such as the Suzuki–Miyaura coupling. These compounds, when used as catalysts, have demonstrated efficiency in facilitating chemical reactions, underscoring their potential utility in various synthetic and industrial processes. The research in this area highlights the versatility of such compounds beyond biomedical applications, extending into the realm of catalysis (M. Singh et al., 2017).

作用機序

Target of Action

The primary target of this compound is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .

Mode of Action

The resulting changes in NO levels can have various effects on cellular processes, including immune response and cell signaling .

Biochemical Pathways

The compound’s interaction with iNOS affects the nitric oxide synthesis pathway . Changes in NO levels can influence numerous downstream effects, including vasodilation, immune response modulation, and neurotransmission .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its modulation of NO levels. For instance, in macrophages, increased NO production can enhance the cells’ tumoricidal and bactericidal actions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors could include pH levels, temperature, and the presence of other interacting molecules in the environment .

Safety and Hazards

特性

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-17-8-9-21(12-15-6-7-18-19(11-15)25-13-24-18)20(23)16(17)10-14-4-2-1-3-5-14/h1-9,11,22H,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFKBEFEAUPROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144910 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478247-79-9 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478247-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)

![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)

![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)

![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)